molecular formula C16H22N2O3 B7587012 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid

3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid

Cat. No. B7587012
M. Wt: 290.36 g/mol
InChI Key: XLKYLKIYOLGOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid, also known as CXM, is a chemical compound that has been widely studied for its potential applications in various fields of research. It is a white crystalline powder that is soluble in water and has a molecular weight of 357.46 g/mol.

Scientific Research Applications

3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid has been shown to inhibit the growth of a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid is not fully understood. However, it has been proposed that 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell wall components such as peptidoglycan and chitin. 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antitumor activity. 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid has also been found to inhibit the synthesis of cell wall components such as peptidoglycan and chitin, which may contribute to its antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid is its broad-spectrum antibacterial and antifungal activities. 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid has been shown to be effective against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid is its cytotoxicity, which may limit its use in cancer therapy.

Future Directions

There are several future directions for the research on 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid. One potential direction is the development of new antibiotics and antifungal agents based on 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid. Another potential direction is the investigation of the mechanism of action of 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid, which may provide insights into its potential applications in cancer therapy. Additionally, the development of new synthetic routes for 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid may lead to improved yields and purity of the product. Finally, the investigation of the pharmacokinetics and toxicity of 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid may provide valuable information for its clinical development.

Synthesis Methods

The synthesis of 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with cyclohexyl isocyanate and formaldehyde. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid and yields 3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

3-[[[cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-18(14-8-3-2-4-9-14)16(21)17-11-12-6-5-7-13(10-12)15(19)20/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKYLKIYOLGOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid

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